Scaffold Differentiation: Piperidine Sulfonyl vs. Phenylpiperazine Sulfonyl Core
N-(3,5-Dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide (CAS 451499-10-8) and its closest analog N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide (CAS 452051-28-4) differ by the replacement of the piperidine sulfonyl group with a phenylpiperazine sulfonyl group, increasing molecular weight from 431.3 to 508.4 g/mol, adding one additional hydrogen-bond acceptor, and substantially altering basicity and conformational flexibility. The phenylpiperazine analog has been reported to modulate dopaminergic pathways and exhibit antipsychotic-like effects, whereas no target-specific bioactivity has been disclosed for the piperidine variant. This structural divergence predicts distinct polypharmacology and off-target liability profiles, making generic interchange scientifically unsound. [1]
| Evidence Dimension | Molecular scaffold / core substituent |
|---|---|
| Target Compound Data | Piperidine-1-sulfonyl; MW 431.3 g/mol; 1 H-bond donor, 3 H-bond acceptors; logP ~3.6 (predicted) |
| Comparator Or Baseline | 4-Phenylpiperazine-1-sulfonyl (CAS 452051-28-4); MW 508.4 g/mol; additional aromatic ring and N atom |
| Quantified Difference | ΔMW = +77.1 g/mol; ΔHBA = +1; pKa difference estimated >2 units at piperazine N |
| Conditions | Structural comparison based on SMILES and molecular formula; biological context: dopaminergic pathway modulation reported for phenylpiperazine analog. |
Why This Matters
The piperidine scaffold avoids the additional dopaminergic and serotonergic polypharmacology associated with phenylpiperazine, which may be critical for target‑specific screening campaigns where off‑target CNS activity is undesirable.
- [1] Wermuth CG, Aldous D, Raboisson P, Rognan D, editors. The Practice of Medicinal Chemistry. 4th ed. Academic Press; 2015. Chapter 12: Scaffold Hopping and Its Impact on Polypharmacology. View Source
